molecular formula C11H10BrN B1517449 4-Bromo-5,7-dimethylquinoline CAS No. 1070879-33-2

4-Bromo-5,7-dimethylquinoline

Cat. No. B1517449
M. Wt: 236.11 g/mol
InChI Key: OLXVUFILQVHTOS-UHFFFAOYSA-N
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Description

“4-Bromo-5,7-dimethylquinoline” is a chemical compound with the empirical formula C11H10BrN . It has a molecular weight of 236.11 . The compound is sold in solid form .


Synthesis Analysis

The synthesis of quinoline derivatives like “4-Bromo-5,7-dimethylquinoline” often involves α,β-unsaturated aldehydes . Various synthetic approaches have been reported, including traditional and green synthetic methods . These methods utilize multicomponent one-pot reactions and solvent-free reaction conditions, often promoted by microwave and ultraviolet irradiation .


Molecular Structure Analysis

The molecular structure of “4-Bromo-5,7-dimethylquinoline” can be represented by the SMILES string BrC1=C(C(C)=CC(C)=C2)C2=NC=C1 .


Chemical Reactions Analysis

Quinoline and its derivatives, including “4-Bromo-5,7-dimethylquinoline”, exhibit chemical reactivity similar to the benzene and pyridine ring system . They undergo nucleophilic and electrophilic substitution reactions .


Physical And Chemical Properties Analysis

“4-Bromo-5,7-dimethylquinoline” is a solid compound . It has a molecular weight of 236.11 and an exact mass of 191.05000 . The compound has one hydrogen bond acceptor and no hydrogen bond donors .

Scientific Research Applications

Tyrosine Kinase Inhibitors

4-Bromo-5,7-dimethylquinoline derivatives have been explored for their potent inhibitory effects on the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), which is a critical target in cancer therapy. For example, PD 153035, a related quinazoline derivative, has shown to be a very potent inhibitor of EGFR tyrosine kinase, suggesting that modifications on the quinazoline scaffold, like those in 4-Bromo-5,7-dimethylquinoline, could lead to the development of highly effective cancer therapeutics (Bridges et al., 1996).

Photolabile Protecting Groups

Brominated hydroxyquinoline, a compound structurally related to 4-Bromo-5,7-dimethylquinoline, has been utilized as a photolabile protecting group for carboxylic acids. It exhibits greater single photon quantum efficiency than other caging groups and shows promise for multiphoton-induced photolysis in vivo, indicating its potential for controlled release of biological messengers (Fedoryak & Dore, 2002).

Synthesis of Biologically Active Compounds

The compound also serves as an important intermediate in the synthesis of various biologically active molecules. For instance, bromo-4-iodoquinoline, which can be synthesized from derivatives of 4-Bromo-5,7-dimethylquinoline, is a key intermediate for the synthesis of potent compounds like GSK2126458, showcasing its significance in pharmaceutical synthesis (Wang et al., 2015).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Aquatic Chronic 4 - Eye Dam. 1 . The precautionary statements include P280 - P301 + P312 + P330 - P305 + P351 + P338 + P310 .

properties

IUPAC Name

4-bromo-5,7-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c1-7-5-8(2)11-9(12)3-4-13-10(11)6-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXVUFILQVHTOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CC(=C2C(=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653682
Record name 4-Bromo-5,7-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5,7-dimethylquinoline

CAS RN

1070879-33-2
Record name 4-Bromo-5,7-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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